

theoretical mechanism of action of "Morpholine nitrite"

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Compound of Interest

Compound Name: Morpholine nitrite

Cat. No.: B15179433

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An in-depth technical guide on the theoretical mechanism of action of "**Morpholine nitrite**" for researchers, scientists, and drug development professionals. This document provides a detailed examination of the core toxicological and carcinogenic principles arising from the combination of morpholine and nitrite, which leads to the formation of N-nitrosomorpholine (NMOR).

Introduction

"**Morpholine nitrite**" is not a stable chemical compound but rather a combination of morpholine and a nitrite source, typically sodium nitrite. Under certain conditions, particularly in an acidic environment such as the stomach, these two precursors can react in vivo to form N-nitrosomorpholine (NMOR). NMOR is a potent carcinogen, a fact that has been well-established in numerous animal studies. This guide delineates the theoretical mechanism of action, focusing on the formation, metabolic activation, and subsequent cellular and molecular events that lead to carcinogenesis.

Quantitative Data Summary

The following tables summarize quantitative data regarding the toxicity and carcinogenicity of N-nitrosomorpholine (NMOR).

Table 1: Acute Toxicity of N-Nitrosomorpholine (NMOR) in Rats

Route of Administration	LD50 (mg/kg body weight)
Intraperitoneal injection	282[1]
Oral administration (gavage)	320[1]
Intravenous injection	98[1]

Table 2: Dose-Response Relationship of N-Nitrosomorpholine (NMOR) Carcinogenicity in Female F-344 Rats (Administered via Drinking Water)[2]

Concentration in Drinking Water (mg/L)	Duration of Treatment (weeks)	Average Total Dose per Rat (mg)	Incidence of Liver Neoplasms
100	25	250	Significant increase
40	40	160	Significant increase
16	50	80	Significant increase
6.4	50	32	Significant increase
2.6	50	13	Significant increase
1.0	100	10	Significant increase
0.4	100	4	Significant increase
0.16	100	1.6	Significant increase
0.06	100	0.7	Significant increase
0 (Control)	-	0	None

Note: While the summary abstract did not provide the exact percentage of incidence for each dose group, it did report a statistically significant increase and a dose-related trend.[2]

Experimental Protocols

Animal Model for N-Nitrosomorpholine-Induced Carcinogenesis

This protocol outlines a general procedure for inducing liver cancer in rats using NMOR, based on common experimental designs.[\[3\]](#)[\[4\]](#)

- **Animal Selection:** Male or female F344 or Sprague-Dawley rats, typically 6-8 weeks of age at the start of the study.
- **Husbandry:** Animals are housed under standard conditions (12-hour light/dark cycle, constant temperature, and humidity) and provided with standard chow and water ad libitum, except when the carcinogen is administered via drinking water.
- **Carcinogen Administration:**
 - **Oral Ingestion (Drinking Water):** NMOR is dissolved in drinking water at the desired concentration (e.g., 120 ppm).[\[4\]](#) The NMOR solution is freshly prepared and provided as the sole source of liquid. Bottles are replaced regularly (e.g., twice a week).
 - **Oral Gavage:** NMOR is dissolved in a suitable vehicle (e.g., water) and administered directly into the stomach, typically as a single dose (e.g., 320 mg/kg).[\[3\]](#)
- **Monitoring:** Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded regularly.
- **Study Duration and Endpoint:** The study may last for a predefined period (e.g., 24 weeks)[\[4\]](#) or until humane endpoints are reached. At the termination of the study, animals are euthanized.
- **Necropsy and Histopathology:** A full necropsy is performed. The liver and other organs are excised, weighed, and examined for gross lesions. Tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.

Comet Assay (Single Cell Gel Electrophoresis)

This protocol is for measuring DNA damage in cells treated with NMOR.

- **Cell Culture and Treatment:** Suitable cells (e.g., HepG2) are maintained in culture and incubated with various concentrations of NMOR for a defined period (e.g., 24 hours).
- **Cell Harvesting and Embedding:** Cells are harvested, washed in ice-cold PBS, and suspended in low-melting-point agarose. The cell suspension is then layered onto a pre-coated microscope slide and the agarose is allowed to solidify.
- **Lysis:** The slides are immersed in a chilled lysis buffer (typically containing high salt and Triton X-100) for at least one hour at 4°C to dissolve cellular and nuclear membranes, releasing nucleoids.
- **Alkaline Unwinding:** Slides are placed in a freshly prepared, cold alkaline electrophoresis buffer (pH > 13) for a specific duration (e.g., 20-40 minutes) to unwind the DNA and expose single-stranded DNA.
- **Electrophoresis:** Electrophoresis is conducted at a low voltage (e.g., 25 V) and constant current in the same alkaline buffer for a defined period (e.g., 20-30 minutes). Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
- **Neutralization and Staining:** Slides are washed with a neutralization buffer, and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
- **Analysis:** Slides are examined under a fluorescence microscope. Images are analyzed using specialized software to quantify parameters such as comet tail length and the percentage of DNA in the tail, which are indicative of the extent of DNA damage.

Chromosomal Aberration Test

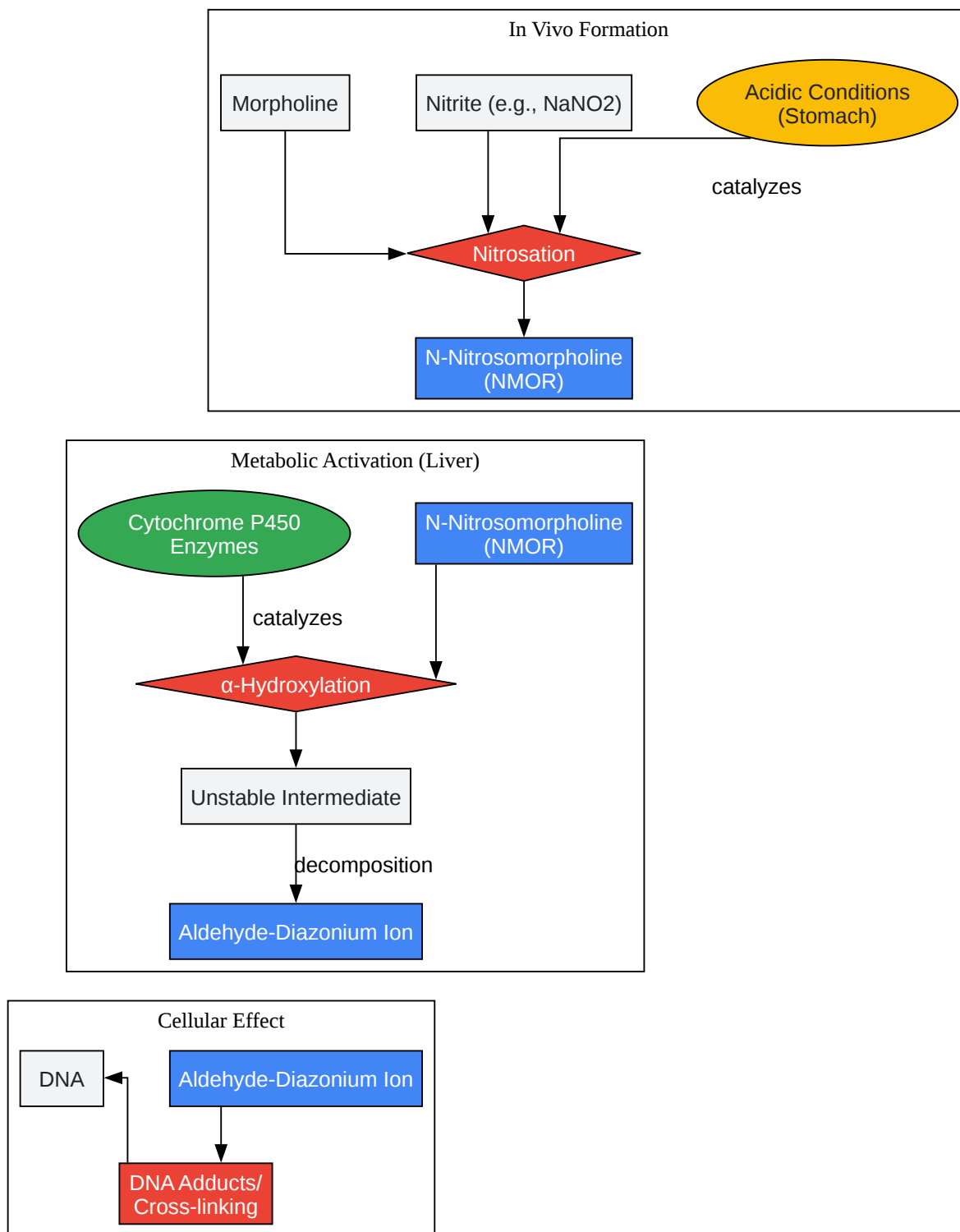
This protocol is used to assess structural chromosomal damage induced by NMOR.^{[5][6]}

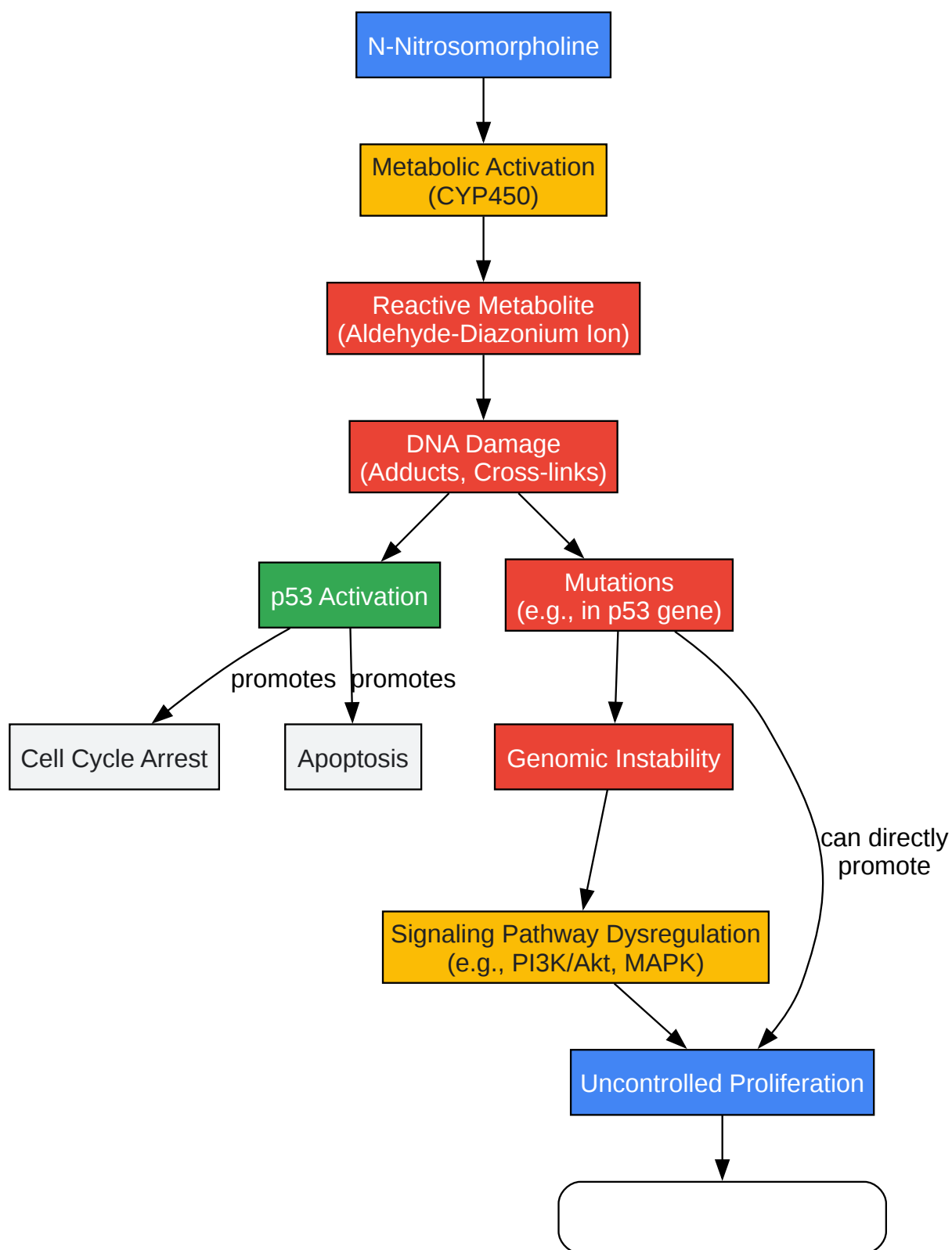
- **Cell Culture and Treatment:** Cultured mammalian cells (e.g., CHO cells or human lymphocytes) are incubated with various concentrations of NMOR in the presence and absence of a metabolic activation system (S9 fraction).^[5]
- **Mitotic Arrest:** Following treatment, a spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in the metaphase stage of the cell cycle.

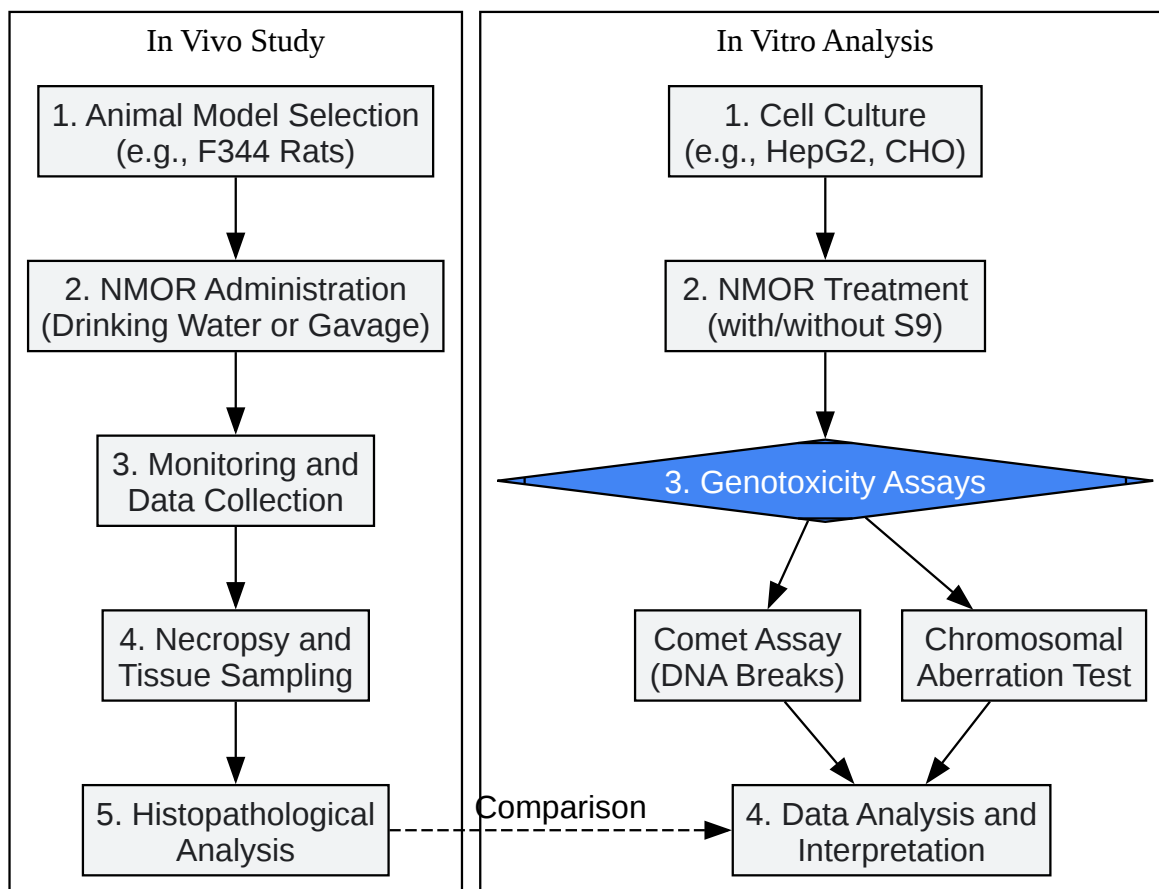
- **Cell Harvesting and Hypotonic Treatment:** Cells are harvested and treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.
- **Fixation:** Cells are fixed using a fixative (typically a 3:1 mixture of methanol and acetic acid). This step is repeated several times to clean and dehydrate the cells.
- **Slide Preparation and Staining:** The fixed cell suspension is dropped onto clean, cold microscope slides and air-dried. The chromosomes are stained with an appropriate staining solution (e.g., Giemsa).
- **Microscopic Analysis:** Slides are examined under a light microscope. A predetermined number of metaphases (e.g., 100-200 per concentration) are scored for structural chromosomal aberrations, such as breaks, gaps, deletions, and exchange figures.
- **Data Evaluation:** The frequency of aberrant cells and the number of aberrations per cell are calculated and statistically compared to control groups.

Visualizations

Formation and Metabolic Activation of N-Nitrosomorpholine







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